molecular formula C14H18N6O2S B7046394 N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide

N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide

Cat. No.: B7046394
M. Wt: 334.40 g/mol
InChI Key: NMHDRVAUANRYGR-UHFFFAOYSA-N
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Description

N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a tetrazole ring, a sulfonamide group, and an isoquinoline backbone

Properties

IUPAC Name

N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-3-8-20-14(16-17-18-20)19-9-7-12-11(10-19)5-4-6-13(12)23(21,22)15-2/h3-6,15H,1,7-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHDRVAUANRYGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC2=C1CCN(C2)C3=NN=NN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Backbone: The isoquinoline backbone can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [2+3] cycloaddition reaction between an azide and an alkyne.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the isoquinoline derivative with a sulfonyl chloride in the presence of a base.

    N-Methylation: The final step involves the methylation of the nitrogen atom on the isoquinoline ring using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and temperature control.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Derivatives with different nucleophiles attached to the isoquinoline backbone.

Scientific Research Applications

N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-2-(1-prop-2-enyltetrazol-5-yl)-3,4-dihydro-1H-isoquinoline-5-sulfonamide: can be compared with other isoquinoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, differentiates it from other similar compounds and contributes to its potential therapeutic applications.

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